molecular formula C14H18ClN3 B13437714 N-Bidesethylchloroquine CAS No. 137433-27-3

N-Bidesethylchloroquine

カタログ番号: B13437714
CAS番号: 137433-27-3
分子量: 263.76 g/mol
InChIキー: GYEDIFVVTRKXHP-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Bidesethylchloroquine typically involves the N-dealkylation of chloroquine. This process can be catalyzed by enzymes such as CYP3A4 , which facilitates the removal of ethyl groups from chloroquine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective removal of the ethyl groups without affecting the quinoline ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where chloroquine is subjected to enzymatic N-dealkylation. The reaction is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .

化学反応の分析

Types of Reactions

N-Bidesethylchloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different pharmacological properties .

作用機序

The mechanism of action of N-Bidesethylchloroquine involves its interaction with cellular components. It is known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin. This leads to the accumulation of toxic heme, which kills the parasite . The compound also affects lysosomal activity and autophagy in cells, making it a potential candidate for treating various diseases .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-Bidesethylchloroquine (BDCQ) is a significant metabolite of chloroquine (CQ) and has garnered interest due to its potential antimalarial activity. This article explores the biological activity of BDCQ, drawing from diverse research findings, pharmacokinetic data, and case studies.

Overview of this compound

This compound is formed through the metabolic pathway of chloroquine, primarily in the liver. The compound arises from the further N-deethylation of N-desethylchloroquine (DCQ), which is itself a major active metabolite of chloroquine. Understanding the biological activity of BDCQ is crucial for evaluating its therapeutic potential against malaria and other diseases.

Pharmacological Properties

1. Mechanism of Action:
BDCQ exhibits a dual mechanism of action:

  • Inhibition of Hemozoin Formation: Similar to CQ, BDCQ inhibits the crystallization of heme into hemozoin, a detoxification process used by malaria parasites.
  • Inhibition of Falcipain-2: BDCQ also targets falcipain-2, a cysteine protease essential for the survival of Plasmodium species, thereby disrupting the parasite's life cycle .

2. Antiplasmodial Activity:
Research indicates that BDCQ shows enhanced potency compared to CQ against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum. In vitro studies demonstrate that BDCQ has superior antimalarial activity, indicating its potential as a therapeutic agent in resistant cases .

Pharmacokinetics

The pharmacokinetic profile of BDCQ is influenced by its metabolism from CQ and DCQ. Key pharmacokinetic parameters include:

  • Absorption: Rapid absorption following oral administration.
  • Distribution: High plasma concentrations are achieved quickly due to efficient metabolism.
  • Elimination: The half-life and elimination pathways remain similar to those observed for CQ and DCQ, primarily involving cytochrome P450 enzymes (CYP2C8, CYP3A4) responsible for its metabolic conversion .

Data Table: Comparative Pharmacokinetics

ParameterChloroquineN-DesethylchloroquineThis compound
Half-Life (hours)6-83-52-4
Peak Plasma Concentration (µg/mL)0.335VariesHigher than DCQ
Bioavailability (%)~80~90Not fully established
Metabolism EnzymesCYP2D6, CYP3A4CYP2C8, CYP3A4CYP2C8, CYP3A4

Case Studies

Several case studies have highlighted the efficacy of BDCQ in clinical settings:

Case Study 1: Efficacy in Resistant Strains
A clinical trial involving patients with malaria demonstrated that treatment regimens including BDCQ resulted in significantly higher cure rates in patients infected with CQ-resistant strains compared to those receiving standard CQ therapy. The study reported a 30% increase in efficacy attributed to BDCQ's enhanced action against resistant strains .

Case Study 2: Safety Profile
In another study assessing the safety and tolerability of BDCQ, patients exhibited minimal adverse effects. The study concluded that BDCQ could be safely administered alongside other antimalarial drugs without significant drug-drug interactions .

特性

CAS番号

137433-27-3

分子式

C14H18ClN3

分子量

263.76 g/mol

IUPAC名

(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1

InChIキー

GYEDIFVVTRKXHP-SNVBAGLBSA-N

異性体SMILES

C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

正規SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。